molecular formula C23H23ClN4O3 B2569889 N-(3-acetylphenyl)-2-(4-(4-chlorophenyl)-3-morpholino-1H-pyrazol-1-yl)acetamide CAS No. 1286713-04-9

N-(3-acetylphenyl)-2-(4-(4-chlorophenyl)-3-morpholino-1H-pyrazol-1-yl)acetamide

Cat. No.: B2569889
CAS No.: 1286713-04-9
M. Wt: 438.91
InChI Key: INSHVIXTPGEBTM-UHFFFAOYSA-N
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Description

N-(3-acetylphenyl)-2-(4-(4-chlorophenyl)-3-morpholino-1H-pyrazol-1-yl)acetamide is a useful research compound. Its molecular formula is C23H23ClN4O3 and its molecular weight is 438.91. The purity is usually 95%.
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Scientific Research Applications

Coordination Complexes and Antioxidant Activity

Novel Co(II) and Cu(II) Coordination Complexes : Research on pyrazole-acetamide derivatives has led to the synthesis and characterization of novel coordination complexes with Co(II) and Cu(II). These complexes have been studied for their antioxidant activity, revealing significant potential. The study explores the effect of hydrogen bonding on the self-assembly process, contributing to the understanding of molecular interactions in such complexes (Chkirate et al., 2019).

Molecular Structures and Nonlinear Optical Properties

Crystal Structures of Acetamides : Investigations into the crystal structures of C,N-disubstituted acetamides have provided insights into the arrangement of molecules through hydrogen bonds and other interactions. Such studies are crucial for understanding the properties and potential applications of these compounds in materials science (Narayana et al., 2016).

Anticancer Activities

Cytotoxic Activity of Sulfonamide Derivatives : A study on sulfonamide derivatives, including those with pyrazole moieties, has shown promising results against breast and colon cancer cell lines. This research highlights the potential of such compounds in developing new anticancer therapies (Ghorab et al., 2015).

Antibacterial Activity

Coordination Complexes with Antibacterial Activity : The synthesis and characterization of mononuclear coordination complexes from pyrazole-acetamide derivatives have shown outstanding antibacterial activity against various bacterial strains. This research demonstrates the potential of such compounds in addressing antibiotic resistance (Chkirate et al., 2022).

Antimalarial Drug Synthesis

Chemoselective Acetylation for Antimalarial Drugs : The study on chemoselective monoacetylation of amino groups for synthesizing intermediates in antimalarial drugs showcases the importance of specific chemical reactions in drug development. This research provides valuable insights into the synthesis process of medically significant compounds (Magadum & Yadav, 2018).

Properties

IUPAC Name

N-(3-acetylphenyl)-2-[4-(4-chlorophenyl)-3-morpholin-4-ylpyrazol-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23ClN4O3/c1-16(29)18-3-2-4-20(13-18)25-22(30)15-28-14-21(17-5-7-19(24)8-6-17)23(26-28)27-9-11-31-12-10-27/h2-8,13-14H,9-12,15H2,1H3,(H,25,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INSHVIXTPGEBTM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=CC=C1)NC(=O)CN2C=C(C(=N2)N3CCOCC3)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23ClN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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